molecular formula C16H14N4O7 B14606801 4-Penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol CAS No. 60499-05-0

4-Penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol

Cat. No.: B14606801
CAS No.: 60499-05-0
M. Wt: 374.30 g/mol
InChI Key: VJWBQQMJFUBRJJ-UHFFFAOYSA-N
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Description

4-Penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol is a complex organic compound that combines the structural elements of both 4-Penta-2,4-dien-2-ylpyridine and 2,4,6-trinitrophenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol typically involves the nitration of phenol to produce 2,4,6-trinitrophenol, followed by the coupling with 4-Penta-2,4-dien-2-ylpyridine. The nitration process requires a mixture of concentrated sulfuric acid and nitric acid under controlled conditions to introduce nitro groups onto the phenol ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactors where phenol is treated with nitrating agents. The subsequent coupling reaction with 4-Penta-2,4-dien-2-ylpyridine is carried out under specific conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Various oxidized derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted phenol derivatives.

Scientific Research Applications

4-Penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, explosives, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups on the phenol ring play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound’s effects are mediated through its ability to undergo redox reactions and form reactive intermediates .

Comparison with Similar Compounds

Properties

CAS No.

60499-05-0

Molecular Formula

C16H14N4O7

Molecular Weight

374.30 g/mol

IUPAC Name

4-penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol

InChI

InChI=1S/C10H11N.C6H3N3O7/c1-3-4-9(2)10-5-7-11-8-6-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-8H,1H2,2H3;1-2,10H

InChI Key

VJWBQQMJFUBRJJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=C)C1=CC=NC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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